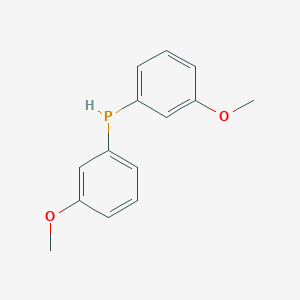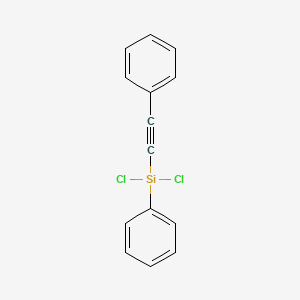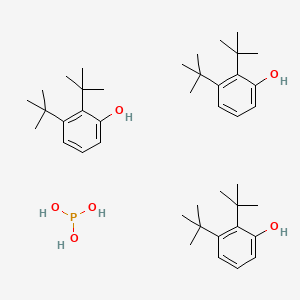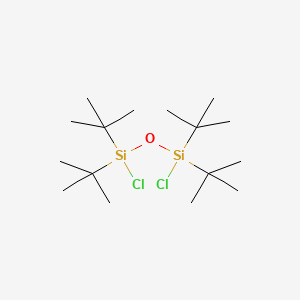![molecular formula C21H28S2 B14297431 Benzene, 1,1'-[nonylidenebis(thio)]bis- CAS No. 113138-70-8](/img/structure/B14297431.png)
Benzene, 1,1'-[nonylidenebis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[nonylidenebis(thio)]bis- is an organic compound with the molecular formula C21H28S2 It is a derivative of benzene, characterized by the presence of two thioether groups connected by a nonylidene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[nonylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with nonylidene and thioether groups. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a nonylidene thioether under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-[nonylidenebis(thio)]bis- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification, distillation, and crystallization to isolate and refine the compound. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1,1’-[nonylidenebis(thio)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether groups to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thioether groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and thiols, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1,1’-[nonylidenebis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzene, 1,1’-[nonylidenebis(thio)]bis- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thioether groups can form covalent bonds with nucleophilic sites on proteins, altering their function. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1,1’-[butylidenebis(thio)]bis-
- Benzene, 1,1’-[hexylidenebis(thio)]bis-
- Benzene, 1,1’-[octylidenebis(thio)]bis-
Uniqueness
Benzene, 1,1’-[nonylidenebis(thio)]bis- is unique due to its longer nonylidene bridge compared to similar compounds. This structural difference can influence its chemical reactivity, physical properties, and potential applications. The presence of two thioether groups also provides distinct chemical functionalities that can be exploited in various reactions and applications.
Propriétés
Numéro CAS |
113138-70-8 |
|---|---|
Formule moléculaire |
C21H28S2 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
1-phenylsulfanylnonylsulfanylbenzene |
InChI |
InChI=1S/C21H28S2/c1-2-3-4-5-6-13-18-21(22-19-14-9-7-10-15-19)23-20-16-11-8-12-17-20/h7-12,14-17,21H,2-6,13,18H2,1H3 |
Clé InChI |
KDZSXCFOAOMHCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)



![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)


![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)

![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)

![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
